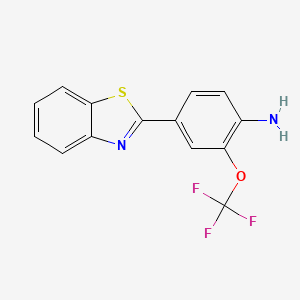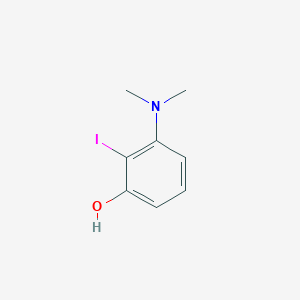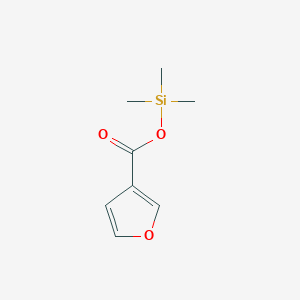
Trimethylsilyl furan-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylsilyl furan-3-carboxylate is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethylsilyl furan-3-carboxylate typically involves the reaction of furan-3-carboxylic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
Furan-3-carboxylic acid+Trimethylsilyl chlorideBaseTrimethylsilyl furan-3-carboxylate+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl furan-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: Reduction of the furan ring can lead to the formation of dihydrofuran derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted furan-3-carboxylate derivatives depending on the nucleophile used.
Scientific Research Applications
Trimethylsilyl furan-3-carboxylate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a precursor for drug development.
Materials Science: It is used in the synthesis of novel materials with unique properties, such as conductive polymers and advanced coatings.
Biological Studies:
Mechanism of Action
The mechanism of action of trimethylsilyl furan-3-carboxylate involves its ability to undergo various chemical transformations. The trimethylsilyl group acts as a protecting group, allowing selective reactions at other positions of the molecule. The furan ring can participate in electrophilic and nucleophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Furan-3-carboxylic acid: The parent compound without the trimethylsilyl group.
Methyl furan-3-carboxylate: A similar ester derivative with a methyl group instead of the trimethylsilyl group.
Ethyl furan-3-carboxylate: Another ester derivative with an ethyl group.
Uniqueness
Trimethylsilyl furan-3-carboxylate is unique due to the presence of the trimethylsilyl group, which provides increased stability and reactivity. The trimethylsilyl group can be easily removed under mild conditions, making it a useful protecting group in organic synthesis. Additionally, the compound’s ability to undergo a wide range of chemical reactions makes it a valuable intermediate in the synthesis of complex molecules.
Properties
CAS No. |
959012-34-1 |
|---|---|
Molecular Formula |
C8H12O3Si |
Molecular Weight |
184.26 g/mol |
IUPAC Name |
trimethylsilyl furan-3-carboxylate |
InChI |
InChI=1S/C8H12O3Si/c1-12(2,3)11-8(9)7-4-5-10-6-7/h4-6H,1-3H3 |
InChI Key |
BIKFDJNAMKPPRE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(=O)C1=COC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[({3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}carbonyl)amino]benzoate](/img/structure/B12631940.png)
![(6R)-6-(4-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B12631942.png)
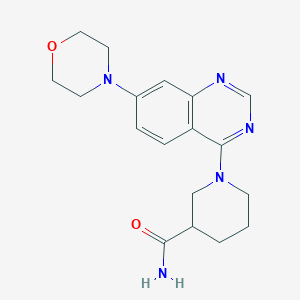
![1H-Isoindole-1,3(2H)-dione, 5-[5-[(2-iMino-4-oxo-3-phenyl-5-thiazolidinylidene)Methyl]-2-furanyl]-](/img/structure/B12631956.png)
![1-[3-(Triphenylmethoxy)propyl]thymine](/img/structure/B12631972.png)
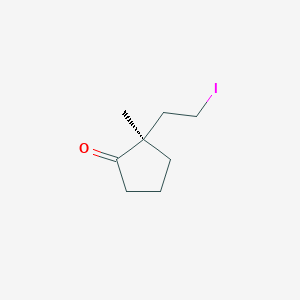
![8-Methyl-6,7,11-trioxaspiro[4.6]undecane-8-carbaldehyde](/img/structure/B12631984.png)
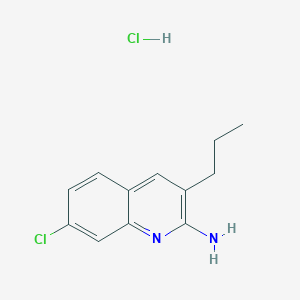
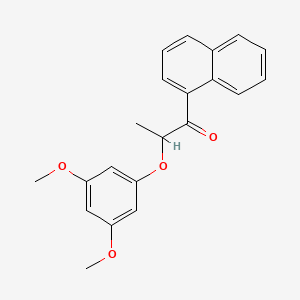
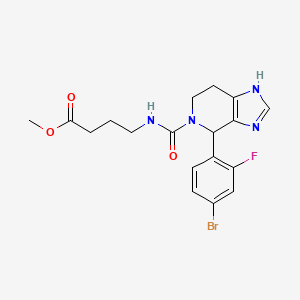
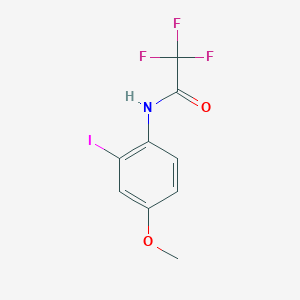
![methyl (1R,2R,3S)-2-(4-bromophenyl)-3-cyano-1-(phenylcarbamoyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B12632006.png)
